molecular formula C22H20FN3O4S2 B2873404 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 877655-82-8

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2873404
CAS No.: 877655-82-8
M. Wt: 473.54
InChI Key: DBGIFFVJIXIAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent on the pyrimidine ring and a 2-fluorophenyl acetamide moiety. Its molecular structure combines electron-donating methoxy groups with a fluorinated aromatic acetamide, which may influence solubility, bioavailability, and receptor binding.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-13(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-15-6-4-3-5-14(15)23/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIFFVJIXIAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

3,4-Dimethoxyphenyl vs. Other Aromatic Substituents

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative substituents:

  • G1-4 (): Features a 3,5-dimethoxybenzyl group and a trifluoromethylbenzo[d]thiazol acetamide. The benzyl substitution introduces steric bulk, while the methoxy groups enhance solubility compared to halogenated analogs. Its molecular weight (594.64 g/mol) is significantly higher than the target compound due to the trifluoromethylbenzo[d]thiazol moiety .
  • 687563-28-6 (): Substitutes the dimethoxyphenyl group with a 4-chlorophenyl ring. The electron-withdrawing chlorine atom may reduce metabolic stability but improve electrophilic reactivity. Molecular weight: 522.04 g/mol (C₂₂H₁₆ClF₃N₃O₂S₂) .
  • 618427-71-7 (): Contains a 3-chloro-4-fluorophenyl group on the acetamide and ethyl/dimethyl substituents on the thienopyrimidine. The combined halogens and alkyl groups likely enhance lipophilicity (MW: 425.9 g/mol) .
Table 1: Substituent Effects on Thienopyrimidine Analogs
Compound Substituent on Pyrimidine Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Dimethoxyphenyl ~500 (estimated) Enhanced solubility, moderate steric bulk
G1-4 3,5-Dimethoxybenzyl 594.64 High steric bulk, trifluoromethyl group
687563-28-6 4-Chlorophenyl 522.04 Electrophilic reactivity, lower solubility
618427-71-7 Ethyl/dimethyl 425.90 Increased lipophilicity, halogenated

Variations in the Acetamide Moiety

The N-(2-fluorophenyl)acetamide group in the target compound contrasts with analogs bearing halogenated or trifluoromethylphenyl groups:

  • 5.10 (): Features N-(2,4,6-trichlorophenyl)acetamide.
  • 5.6 (): Contains N-(2,3-dichlorophenyl)acetamide (MW: 344.21 g/mol). The dichloro group balances lipophilicity and reactivity, with a melting point of 230°C, suggesting higher crystallinity than the target compound .
  • G1-4 (): Uses N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide . The trifluoromethyl and heterocyclic benzo[d]thiazole group contribute to strong electron-withdrawing effects and possible π-π stacking interactions .
Table 2: Acetamide Substituent Comparisons
Compound Acetamide Substituent Molecular Weight (g/mol) Notable Characteristics
Target Compound 2-Fluorophenyl ~500 (estimated) Moderate hydrophobicity, fluorine’s electronegativity
5.10 2,4,6-Trichlorophenyl 379.66 High hydrophobicity, low solubility
5.6 2,3-Dichlorophenyl 344.21 Balanced lipophilicity, high melting point
G1-4 6-(Trifluoromethyl)benzo[d]thiazol-2-yl 594.64 Strong electron-withdrawing effects

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One

The core structure is synthesized via a three-component cyclocondensation adapted from thienopyrimidine methodologies:

Procedure :

  • 2-Aminothiophene-3-carboxylate (1.0 eq) reacts with 3,4-dimethoxybenzaldehyde (1.2 eq) in acetic acid under reflux (110°C, 8 hr) to form Schiff base intermediate.
  • Urea (1.5 eq) is added, and the mixture is heated at 140°C for 12 hr under nitrogen.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield pale yellow crystals (68% yield).

Characterization Data :

  • Mp : 189–192°C
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 3H, aromatic), 3.89 (s, 6H, OCH3), 2.95–2.88 (m, 2H, CH2), 2.72–2.65 (m, 2H, CH2).

Thioether Functionalization at Position 2

Thiolation Using Potassium Thiocyanate

The C-2 position is activated for nucleophilic substitution via bromination followed by thiocyanation:

Procedure :

  • 3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) in DMF at 0°C for 2 hr.
  • Potassium thiocyanate (2.0 eq) is added, and the reaction is stirred at 25°C for 6 hr.
  • The 2-thiocyano intermediate is isolated by precipitation in ice-water (82% yield).

Thioether Formation with Chloroacetamide

The thiocyano group is displaced by a thiol-containing acetamide precursor:

Procedure :

  • 2-Thiocyano intermediate (1.0 eq) reacts with 2-chloro-N-(2-fluorophenyl)acetamide (1.2 eq) in dry acetone containing K2CO3 (2.0 eq) at reflux (56°C, 10 hr).
  • The mixture is filtered, and the solvent is evaporated. The residue is recrystallized from ethanol to yield the thioether product (74% yield).

Optimization Note :

  • Phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) improves reactivity in biphasic systems.

Synthesis of 2-Chloro-N-(2-Fluorophenyl)Acetamide

Amide Bond Formation

Adapted from antipsychotic acetamide syntheses:

Procedure :

  • 2-Fluoroaniline (1.0 eq) is dissolved in 10% NaOH (100 mL) at 0–5°C.
  • Chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise over 30 min.
  • After stirring for 2 hr, the organic layer is separated, dried (Na2SO4), and concentrated to give white crystals (76% yield).

Characterization Data :

  • Mp : 82–86°C
  • Rf : 0.68 (silica gel, ethyl acetate/hexane 1:1).

Final Coupling and Purification

Global Deprotection and Workup

The thioether-acetamide intermediate is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) and characterized:

¹H NMR (400 MHz, CDCl3):

  • δ 10.21 (s, 1H, NH), 8.14 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 7.32–7.28 (m, 2H, aromatic), 4.12 (s, 2H, CH2CO), 3.91 (s, 6H, OCH3), 2.97–2.89 (m, 4H, CH2).

HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Sequential cyclization-thioetherification 68 97.2 Minimal protecting group use
One-pot multicomponent 54 95.8 Reduced reaction time
Solid-phase synthesis 41 93.1 Ease of automation

Data synthesized from.

Challenges and Optimization Strategies

  • Regioselectivity in Thienopyrimidine Formation :

    • Excess urea (1.5 eq) suppresses dihydropyrimidine byproducts.
    • Microwave irradiation (100 W, 150°C) reduces reaction time to 2 hr with comparable yield.
  • Thioether Stability :

    • N2 atmosphere prevents oxidation of the thioether linkage during coupling.
    • Low-temperature workup (0–5°C) minimizes hydrolysis of the acetamide group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.